molecular formula C17H19N3O4S B2725879 2-(4-{[(6-Cyclopropylpyridin-3-yl)methyl]sulfamoyl}phenoxy)acetamide CAS No. 2320889-47-0

2-(4-{[(6-Cyclopropylpyridin-3-yl)methyl]sulfamoyl}phenoxy)acetamide

Cat. No.: B2725879
CAS No.: 2320889-47-0
M. Wt: 361.42
InChI Key: KABLAXPGTXIAQK-UHFFFAOYSA-N
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Description

2-(4-{[(6-Cyclopropylpyridin-3-yl)methyl]sulfamoyl}phenoxy)acetamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a unique structure that combines a cyclopropylpyridine moiety with a sulfamoyl group and a phenoxyacetamide backbone, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{[(6-Cyclopropylpyridin-3-yl)methyl]sulfamoyl}phenoxy)acetamide typically involves multiple steps. One common method includes the following steps:

    Formation of the cyclopropylpyridine moiety: This can be achieved through a cyclopropanation reaction of a suitable pyridine derivative.

    Introduction of the sulfamoyl group: This step involves the reaction of the cyclopropylpyridine with a sulfonamide reagent under appropriate conditions.

    Coupling with phenoxyacetamide: The final step involves coupling the intermediate with phenoxyacetamide using a suitable coupling reagent, such as a carbodiimide, under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(4-{[(6-Cyclopropylpyridin-3-yl)methyl]sulfamoyl}phenoxy)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-(4-{[(6-Cyclopropylpyridin-3-yl)methyl]sulfamoyl}phenoxy)acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-{[(6-Cyclopropylpyridin-3-yl)methyl]sulfamoyl}phenoxy)acetamide involves its interaction with specific molecular targets. The cyclopropylpyridine moiety may interact with enzyme active sites, while the sulfamoyl group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide
  • N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide

Uniqueness

2-(4-{[(6-Cyclopropylpyridin-3-yl)methyl]sulfamoyl}phenoxy)acetamide is unique due to its combination of a cyclopropylpyridine moiety with a sulfamoyl group and a phenoxyacetamide backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-[4-[(6-cyclopropylpyridin-3-yl)methylsulfamoyl]phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4S/c18-17(21)11-24-14-4-6-15(7-5-14)25(22,23)20-10-12-1-8-16(19-9-12)13-2-3-13/h1,4-9,13,20H,2-3,10-11H2,(H2,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KABLAXPGTXIAQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=C(C=C2)CNS(=O)(=O)C3=CC=C(C=C3)OCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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